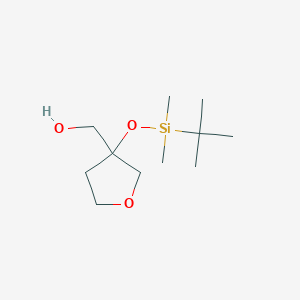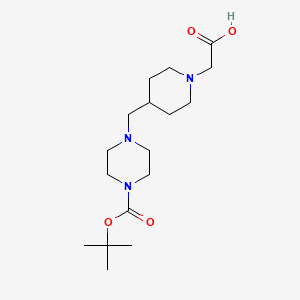
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate is an organic compound known for its utility as an intermediate in organic synthesis. It is a carbamate ester, which is a class of compounds derived from carbamic acid. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate can be synthesized through a two-step process starting from allylamine. The first step involves the reaction of allylamine with tert-butyl chloroformate to form tert-butyl N-allylcarbamate. In the second step, the allyl group is converted to an oxirane ring through an epoxidation reaction using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
化学反応の分析
Types of Reactions
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products include diols and other oxidized derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products include various substituted carbamates and alcohols.
科学的研究の応用
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate involves its reactivity with nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
1,1-Dimethylethyl N-methyl-N-(2-oxiranylmethyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
特性
分子式 |
C23H31ClN4O2 |
|---|---|
分子量 |
431.0 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-butyl-4-chloroimidazo[4,5-c]quinolin-1-yl)butyl]carbamate |
InChI |
InChI=1S/C23H31ClN4O2/c1-5-6-13-18-27-19-20(16-11-7-8-12-17(16)26-21(19)24)28(18)15-10-9-14-25-22(29)30-23(2,3)4/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H,25,29) |
InChIキー |
FHUHJBYFNMGCRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1CCCCNC(=O)OC(C)(C)C)C3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















